molecular formula C11H13N3O3 B2810031 3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione CAS No. 131589-00-9

3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione

Cat. No.: B2810031
CAS No.: 131589-00-9
M. Wt: 235.243
InChI Key: DXTDLCHAEQPZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features an imidazole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with different functional groups, while reduction could lead to simpler compounds with fewer functional groups.

Scientific Research Applications

3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for 3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The imidazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, widely used in pharmaceuticals.

    Histidine: An amino acid with an imidazole side chain, important in protein structure and function.

    Benzimidazole: Another imidazole derivative with applications in medicine and agriculture.

Uniqueness

3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

3-ethoxy-4-[2-(1H-imidazol-5-yl)ethylamino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-2-17-11-8(9(15)10(11)16)13-4-3-7-5-12-6-14-7/h5-6,13H,2-4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTDLCHAEQPZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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